1H-Pyrrole, 3-ethyl-4-(trifluoromethyl)-
Overview
Description
1H-Pyrrole, 3-ethyl-4-(trifluoromethyl)- is a chemical compound that belongs to the pyrrole family. It is commonly used in scientific research due to its unique properties and potential applications in various fields. In
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 3-ethyl-4-(trifluoromethyl)- is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1H-Pyrrole, 3-ethyl-4-(trifluoromethyl)- has been shown to have various biochemical and physiological effects. It has been shown to have potential anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can be used to treat various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1H-Pyrrole, 3-ethyl-4-(trifluoromethyl)- in lab experiments is its unique properties and potential applications in various fields. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Future Directions
There are many future directions for the use of 1H-Pyrrole, 3-ethyl-4-(trifluoromethyl)- in scientific research. One potential direction is the development of new anti-cancer drugs based on its unique properties. Another direction is the synthesis of new materials with unique properties and potential applications in various fields. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound.
Scientific Research Applications
1H-Pyrrole, 3-ethyl-4-(trifluoromethyl)- has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials science. It has been shown to have potential anti-cancer activity and can be used as a building block in the synthesis of various compounds.
properties
IUPAC Name |
3-ethyl-4-(trifluoromethyl)-1H-pyrrole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N/c1-2-5-3-11-4-6(5)7(8,9)10/h3-4,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABYQZKQVPWHMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557804 | |
Record name | 3-Ethyl-4-(trifluoromethyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119982-26-2 | |
Record name | 3-Ethyl-4-(trifluoromethyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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